8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H28FN7O2 and its molecular weight is 453.522. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many compounds with a piperazine ring, such as this one, often interact with various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors .
Mode of Action
Compounds with a piperazine ring structure are known to interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . The fluorophenyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach its targets .
Biochemical Pathways
If the compound does indeed interact with neurotransmitter receptors, it could potentially influence various neurological pathways, leading to changes in mood, cognition, or motor function .
Pharmacokinetics
For instance, the fluorophenyl group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution . The piperazine group could be metabolized by various enzymes, potentially affecting the compound’s half-life and excretion .
Result of Action
If the compound does interact with neurotransmitter receptors, it could potentially lead to changes in neuronal signaling, which could in turn influence various physiological processes .
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, potentially influencing its absorption and distribution . Additionally, the presence of other substances could potentially affect the compound’s metabolism and excretion .
Properties
IUPAC Name |
6-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN7O2/c1-15-16(2)31-19-20(27(3)23(33)26-21(19)32)25-22(31)30(15)10-4-9-28-11-13-29(14-12-28)18-7-5-17(24)6-8-18/h5-8H,4,9-14H2,1-3H3,(H,26,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUFESZTDGSAPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC=C(C=C5)F)N(C(=O)NC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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